Ames Mutagenicity: PA10 Exhibits the Lowest Mutagenic Potential Among Parsalmide Analogs PA7, PA10, and PA31
In a direct head-to-head Ames Salmonella assay employing strains TA98, TA100, TA102, TA1535, and TA1537 with rat liver S9 metabolic activation, PA10 (5-amino-N-butyl-2-phenoxybenzamide) demonstrated the mildest mutagenic response among the three parsalmide analogs tested. The number of revertant colonies for PA10 did not exceed 2.5 times the spontaneous mutation rate, compared to 2–14-fold increases for PA7 (5-amino-N-butyl-2-cyclohexyloxy-benzamide) and 2–19-fold increases for PA31 (5-amino-N-butyl-2-(p-tolyloxy)-benzamide). No mutagenic effect was observed for any compound in the absence of S9 metabolic activation across all five strains [1].
| Evidence Dimension | Mutagenic potency (fold increase in revertant colonies over spontaneous rate, Ames test with S9 activation, strains TA98 and TA100) |
|---|---|
| Target Compound Data | PA10: ≤2.5-fold over spontaneous reversion rate (all strains) |
| Comparator Or Baseline | PA7: 2–14-fold over spontaneous; PA31: 2–19-fold over spontaneous |
| Quantified Difference | PA10 maximum mutagenic response is approximately 5.6–7.6-fold lower than PA31 (upper bound) and approximately 1.8–5.6-fold lower than PA7 (upper bound); precise ratio depends on strain and dose |
| Conditions | Ames Salmonella typhimurium assay; strains TA98, TA100, TA102, TA1535, TA1537; preincubation with post-mitochondrial fraction (S9) from phenobarbital/β-naphthoflavone-induced rat liver; no mutagenicity without S9 |
Why This Matters
For procurement in drug safety or toxicology screening programs, PA10 offers a substantially lower baseline mutagenic liability than its closest in-series congeners, reducing the probability of compound-attributable false-positive genotoxicity signals in early-stage candidate triage.
- [1] Cardoso HS, Bicalho B, Genari P, Santagada V, Caliendo G, Perissutti E, Donato JL, De Nucci G. In vitro mutagenicity of anti-inflammatory parsalmide analogues PA7, PA10, and PA31 triggered by biotransformation into hydroxy derivatives. Eur J Med Chem. 2006 Mar;41(3):408-16. doi: 10.1016/j.ejmech.2005.10.019. PMID: 16417948. View Source
